molecular formula C7H12O3 B2709143 (3R,4R)-3,4-Dimethoxycyclopentan-1-one CAS No. 2361609-84-7

(3R,4R)-3,4-Dimethoxycyclopentan-1-one

Cat. No.: B2709143
CAS No.: 2361609-84-7
M. Wt: 144.17
InChI Key: UWKAMIBYHJKMBV-RNFRBKRXSA-N
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Description

(3R,4R)-3,4-Dimethoxycyclopentan-1-one is a chiral cyclopentanone derivative featuring methoxy groups at the 3R and 4R positions. This compound is notable for its stereochemical configuration, which imparts distinct physicochemical properties and reactivity. It is primarily utilized in organic synthesis as a chiral building block for pharmaceuticals, agrochemicals, and asymmetric catalysis. The methoxy groups enhance steric and electronic effects, influencing both its solubility (moderate polarity) and stability in crystalline or solution phases.

Properties

IUPAC Name

(3R,4R)-3,4-dimethoxycyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-6-3-5(8)4-7(6)10-2/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKAMIBYHJKMBV-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(=O)CC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC(=O)C[C@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3,4-Dimethoxycyclopentan-1-one typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry One common method includes the use of enantioselective catalytic hydrogenation of suitable precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3,4-Dimethoxycyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Methanol (CH3OH) in the presence of a strong acid like hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentanone derivatives.

Scientific Research Applications

(3R,4R)-3,4-Dimethoxycyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (3R,4R)-3,4-Dimethoxycyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (3R,4R)-3,4-Dimethoxycyclopentan-1-one with key analogs, focusing on stereochemistry, substituent effects, and functional behavior:

Compound Substituents Stereochemistry Key Properties Applications
This compound Methoxy at C3, C4 (3R,4R) Moderate lipophilicity; stabilized by methoxy H-bonding ; chiral resolution ~98% ee Chiral intermediates, asymmetric synthesis
(3S,4S)-3,4-Dimethoxycyclopentan-1-one Methoxy at C3, C4 (3S,4S) Mirror-image enantiomer; identical physical properties but opposite optical activity Comparative studies in enantioselective reactions
3,4-Diethoxycyclopentan-1-one Ethoxy at C3, C4 Racemic Higher lipophilicity; reduced H-bonding capacity; lower melting point (-12°C) Solvent-mediated reactions
(3R,4R)-3,4-Dihydroxycyclopentan-1-one Hydroxy at C3, C4 (3R,4R) Polar, hygroscopic; strong H-bonding network; acidic protons (pKa ~10–12) Metal chelation, carbohydrate mimics
Cyclopentan-1-one No substituents N/A Non-polar; bp 130°C; reactive ketone prone to nucleophilic attacks General organic synthesis

Key Findings:

Stereochemical Impact : The (3R,4R) configuration enables distinct crystal packing compared to its (3S,4S) enantiomer, as seen in related methoxy-bearing compounds. For example, methoxy groups in the (3R,4R) configuration facilitate intramolecular hydrogen bonds (O–H···O), stabilizing extended molecular conformations .

Substituent Effects: Ethoxy vs. Methoxy: Ethoxy groups increase steric bulk, reducing solubility in polar solvents but enhancing thermal stability in non-polar media. Hydroxy vs. Methoxy: Hydroxy analogs exhibit stronger intermolecular interactions (e.g., in crystal lattices) but are prone to oxidation.

Reactivity : The ketone group in this compound undergoes nucleophilic additions (e.g., Grignard reactions) with moderate stereochemical control, contrasting with the racemic diethoxy analog, which shows lower enantioselectivity.

Biological Activity

(3R,4R)-3,4-Dimethoxycyclopentan-1-one is a chiral organic compound with significant potential in various biological applications. This article reviews its biological activity, synthesis methods, and research findings, supported by diverse sources and case studies.

  • Molecular Formula : C7H12O3
  • Molecular Weight : 144.17 g/mol
  • CAS Number : 2361609-84-7

The compound features two methoxy groups attached to a cyclopentanone ring, contributing to its unique stereochemistry and potential biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Enantioselective Catalytic Hydrogenation : This method uses chiral catalysts to ensure the desired stereochemistry.
  • Substitution Reactions : The methoxy groups can be replaced with other functional groups under suitable conditions.

Table 1: Common Synthesis Methods

MethodDescription
Enantioselective HydrogenationUtilizes chiral catalysts for specific stereochemistry
Substitution ReactionsInvolves replacing methoxy groups with nucleophiles

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it has inhibitory effects against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
  • Enzyme Interaction : It has been shown to interact with specific enzymes, potentially affecting metabolic pathways.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at various concentrations.
  • Anti-inflammatory Research :
    In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential therapeutic role in inflammatory diseases.

The biological effects of this compound are thought to be mediated through its interaction with molecular targets such as receptors or enzymes. Its specific stereochemistry may influence binding affinity and selectivity.

Comparison with Similar Compounds

Comparative studies with other dimethoxycyclopentanones reveal that the (3R,4R) isomer may exhibit distinct biological activities due to its unique spatial arrangement.

CompoundBiological ActivityNotes
(3R,4S)-3,4-Dimethoxycyclopentan-1-oneLimited data on antimicrobial effectsDifferent stereochemistry
(3S,4R)-3,4-Dimethoxycyclopentan-1-oneSimilar anti-inflammatory propertiesPotentially less effective

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